![molecular formula C17H17ClN4O3S B11001371 2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11001371.png)
2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, an imidazolidinyl ring, and a thiazolyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinyl ring and the thiazolyl group. The chlorobenzyl group is then introduced through a substitution reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorobenzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quaternary ammonium cations, while reduction and substitution reactions can yield a variety of derivatives .
Scientific Research Applications
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Carboxymethyl chitosan hydrogels: These hydrogels share some functional similarities in terms of their applications in biomedical research.
Uniqueness
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C17H17ClN4O3S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17ClN4O3S/c1-9-10(2)26-16(19-9)21-14(23)7-13-15(24)22(17(25)20-13)8-11-5-3-4-6-12(11)18/h3-6,13H,7-8H2,1-2H3,(H,20,25)(H,19,21,23) |
InChI Key |
NRJLOMFLFIFLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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